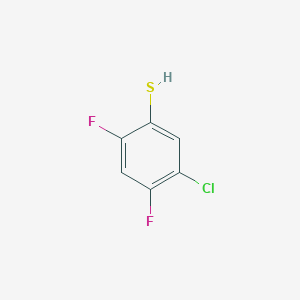

5-Chloro-2,4-difluorobenzenethiol

Description

Contextualization within Halogenated Thioaromatic Chemistry

Halogenated thioaromatic compounds are a class of organic molecules that contain a halogen atom (fluorine, chlorine, bromine, or iodine) and a sulfur-containing functional group, such as a thiol (-SH), attached to an aromatic ring. The presence of halogens significantly influences the electronic properties, reactivity, and biological activity of these molecules. youtube.compressbooks.pub

Thioaromatic compounds, or thiophenols, are important intermediates in organic synthesis. The thiol group is a versatile functional group that can undergo various chemical transformations, making it a key component in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.gov The combination of halogens and a thiol group on an aromatic ring, as seen in 5-Chloro-2,4-difluorobenzenethiol, creates a multifunctional platform for chemical innovation.

Significance as a Precursor in Complex Molecular Architecture

This compound serves as a critical starting material for constructing more intricate molecules. Its utility stems from the distinct reactivity of its functional groups. The thiol group can be readily converted into a thioether, which is a common structural motif in many biologically active compounds.

A significant application of this compound is in the synthesis of fungicides and other agrochemicals. For instance, it is a key intermediate in the production of the fungicide Teflubenzuron. google.com The synthesis involves reacting 3,5-dichloro-2,4-difluoroaniline, a related compound, with other chemical precursors. google.com The structural framework provided by the halogenated benzene (B151609) ring is crucial for the final product's efficacy.

In medicinal chemistry, the introduction of a fluorinated and chlorinated phenylthio group can be a strategic approach to enhance a drug candidate's pharmacological profile. nih.gov The specific arrangement of the chlorine and fluorine atoms in this compound offers a precise pattern of substitution that can be exploited to fine-tune the properties of a target molecule. mdpi.com

Below is a data table outlining the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₃ClF₂S |

| CAS Number | 1208076-87-2 epa.gov |

| Appearance | (Typically) Liquid or low-melting solid |

| Key Functional Groups | Thiol (-SH), Chloro (-Cl), Fluoro (-F) |

Overview of Current Research Landscape and Gaps

Current research involving halogenated aromatic compounds is vibrant, with a strong focus on developing new synthetic methods and applications in medicine and materials science. mdpi.commdpi.comnih.gov The development of efficient ways to create carbon-sulfur bonds, such as in the nucleophilic aromatic substitution (SNAr) reactions involving thiols and heteroaryl halides, is an active area of investigation. nih.gov

While the broader class of halogenated thiophenols is well-explored, specific research focusing exclusively on this compound is less prevalent in publicly accessible literature. Much of the available information is found within patents, particularly concerning its use in the synthesis of agrochemicals, which indicates its established role in industrial applications. google.com

A notable gap exists in the academic literature regarding the fundamental reactivity and the full range of potential applications of this specific isomer. Further research could explore:

The development of novel catalysts for reactions involving this compound.

Its use as a building block for new classes of pharmaceuticals, beyond its current known applications.

Investigation into its potential in materials science, for example, in the synthesis of specialized polymers or liquid crystals.

Detailed studies of its coordination chemistry with various metals.

Expanding research in these areas would not only broaden the utility of this compound but also contribute to the fundamental understanding of how the interplay of different halogen substituents on a thioaromatic ring dictates chemical behavior.

Properties

IUPAC Name |

5-chloro-2,4-difluorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2S/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGWOEGJKYNQDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901298750 | |

| Record name | 5-Chloro-2,4-difluorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208076-87-2 | |

| Record name | 5-Chloro-2,4-difluorobenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208076-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2,4-difluorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Chloro 2,4 Difluorobenzenethiol

De Novo Synthetic Routes to 5-Chloro-2,4-difluorobenzenethiol

De novo synthetic strategies for this compound focus on building the molecule from simpler, readily available halogenated benzene (B151609) precursors. These multistep sequences offer flexibility in controlling the substitution pattern on the aromatic ring.

A common approach involves the nitration of a polychlorinated benzene, followed by halogen exchange and reduction of the nitro group to an amine, which then serves as a handle for introducing the thiol functionality.

One plausible pathway begins with the nitration of 1,2,4-trichlorobenzene to yield 2,4,5-trichloronitrobenzene. Subsequent halogen exchange with a fluoride (B91410) source, such as potassium fluoride, can selectively replace two chlorine atoms to form 5-chloro-2,4-difluoronitrobenzene. The nitro group in this intermediate is then reduced to an amino group, typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to provide 5-chloro-2,4-difluoroaniline.

This aniline (B41778) is a key intermediate that can be converted to the target thiol via diazotization. The amino group is treated with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid to form a diazonium salt. This reactive intermediate can then be reacted with a sulfur-containing nucleophile. For instance, the Leuckart thiophenol reaction involves the decomposition of a diazoxanthate, formed from the diazonium salt and a xanthate (e.g., potassium ethyl xanthate), to yield the corresponding aryl thiol after hydrolysis.

| Step | Reactant | Reagents | Product |

| 1 | 1,2,4-Trichlorobenzene | HNO₃/H₂SO₄ | 2,4,5-Trichloronitrobenzene |

| 2 | 2,4,5-Trichloronitrobenzene | KF | 5-Chloro-2,4-difluoronitrobenzene |

| 3 | 5-Chloro-2,4-difluoronitrobenzene | H₂, Pd/C | 5-Chloro-2,4-difluoroaniline |

| 4 | 5-Chloro-2,4-difluoroaniline | 1. NaNO₂, HCl 2. KOC(=S)SEt 3. H₃O⁺ | This compound |

Table 1: Representative Multistep Synthesis of this compound

Direct thiolation of an appropriately activated halobenzene offers a more convergent route. In this strategy, a halogen atom on the benzene ring is substituted by a thiol or protected thiol group through nucleophilic aromatic substitution (SNAr). The success of this approach hinges on the presence of electron-withdrawing groups that activate the ring towards nucleophilic attack.

For example, starting from a precursor like 1,4-dichloro-2,5-difluorobenzene (B1595807), one of the chlorine atoms can be displaced by a sulfur nucleophile. Given the symmetrical nature of this starting material, regioselectivity is not a primary concern in the initial substitution. The reaction with a sulfur source such as sodium hydrosulfide (B80085) (NaSH) or sodium sulfide (Na₂S) can introduce the thiol group directly. The reactivity of the chlorine atoms is enhanced by the presence of the fluorine atoms, which are strongly electron-withdrawing.

| Starting Material | Sulfur Source | Typical Conditions | Product |

| 1,4-Dichloro-2,5-difluorobenzene | NaSH | Polar aprotic solvent (e.g., DMF, NMP), heat | This compound |

| 1-Bromo-5-chloro-2,4-difluorobenzene | NaSH | Polar aprotic solvent (e.g., DMF, NMP), heat | This compound |

Table 2: Thiolation of Activated Halobenzenes

Modern synthetic chemistry offers powerful tools for the formation of carbon-sulfur bonds, with palladium-catalyzed cross-coupling reactions being at the forefront. These methods allow for the coupling of an aryl halide or triflate with a thiol or a thiol surrogate.

A potential route to this compound would involve the use of a precursor such as 1-bromo-5-chloro-2,4-difluorobenzene. This compound could be coupled with a suitable thiolating agent in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. Thiol surrogates, which are odorless and more stable alternatives to thiols, are often employed in these reactions. Examples include silyl-protected thiols or thiourea (B124793), which release the thiol upon workup.

The choice of ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands are often effective in promoting the reductive elimination step that forms the C-S bond.

| Aryl Halide | Thiolating Agent | Catalyst/Ligand | Base |

| 1-Bromo-5-chloro-2,4-difluorobenzene | Triisopropylsilanethiol | Pd(dba)₂ / Xantphos | Cs₂CO₃ |

| 1-Iodo-5-chloro-2,4-difluorobenzene | Sodium thiomethoxide | Pd₂(dba)₃ / BrettPhos | NaOt-Bu |

Table 3: Palladium-Catalyzed C-S Coupling for Aryl Thiol Synthesis

Functionalization of Related Fluorinated and Chlorinated Benzene Intermediates

This approach leverages the availability of more complex dihalo-difluorobenzene scaffolds and focuses on the selective introduction of the sulfur functionality.

Starting with a dihalo-difluorobenzene, such as 1,4-dichloro-2,5-difluorobenzene, a nucleophilic aromatic substitution reaction can be employed to introduce a sulfur-containing group. The two chlorine atoms are electronically similar, but under carefully controlled conditions, monosubstitution can often be achieved.

The reaction with a sulfur nucleophile like sodium hydrosulfide in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) at elevated temperatures can lead to the displacement of one chlorine atom to form the desired thiol. The challenge in this approach lies in preventing the second substitution to form the dithiol.

In cases where the starting dihalo-difluorobenzene is unsymmetrical, the regioselectivity of the nucleophilic substitution becomes a critical factor. For a substrate like 1,2-dichloro-4,5-difluorobenzene, the positions of the chlorine atoms are not equivalent. The incoming sulfur nucleophile will preferentially attack the more electrophilic carbon atom.

The regiochemical outcome is governed by the combined electronic effects of the fluorine and chlorine substituents. The fluorine atoms, being more electronegative, exert a stronger inductive electron-withdrawing effect, activating the ortho and para positions to nucleophilic attack. Therefore, the chlorine atom at the position most activated by the fluorine atoms would be the most likely to be substituted. Computational studies can often predict the most favorable site for nucleophilic attack in such systems.

| Substrate | Nucleophile | Expected Major Product |

| 1,2-Dichloro-4,5-difluorobenzene | NaSH | 2-Chloro-4,5-difluorobenzenethiol or 3-Chloro-4,5-difluorobenzenethiol |

| 1,3-Dichloro-4,6-difluorobenzene | NaSH | Regioisomeric chlorodifluorobenzenethiols |

Table 4: Regioselective Thiolation of Dihalo-difluorobenzenes

Optimization of Reaction Conditions and Catalyst Systems

The synthesis of this compound typically involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 1,5-dichloro-2,4-difluorobenzene or 1-bromo-5-chloro-2,4-difluorobenzene, with a sulfur nucleophile. The efficiency of this thiolation reaction is highly dependent on a range of parameters that must be carefully controlled and optimized.

Role of Solvents and Temperature Profiles in Thiolation Efficiency

The choice of solvent plays a critical role in the thiolation reaction by influencing the solubility of reactants, the rate of reaction, and the suppression of side reactions. Polar aprotic solvents are commonly employed in nucleophilic aromatic substitution reactions as they can solvate the cation of the sulfur nucleophile, leaving the anion more reactive.

| Solvent | Typical Temperature Range (°C) | Observations |

| Dimethylformamide (DMF) | 80 - 150 | Good solubility for many reactants, but can be difficult to remove and may decompose at higher temperatures. |

| Dimethyl sulfoxide (B87167) (DMSO) | 100 - 190 | High boiling point allows for a wide range of reaction temperatures; however, it can be challenging to remove and may promote side reactions. |

| N-Methyl-2-pyrrolidone (NMP) | 100 - 200 | Similar to DMSO, with a high boiling point, but can also be difficult to remove completely from the product. |

| Acetonitrile | 60 - 82 | Lower boiling point, making it easier to remove, but may have limited solubility for some reactants. |

| Tetrahydrofuran (THF) | 60 - 66 | A common solvent, but its lower boiling point may limit the achievable reaction rate. |

The temperature profile of the reaction is another crucial factor. While higher temperatures generally increase the reaction rate, they can also lead to the formation of undesired byproducts through competing reaction pathways. Therefore, an optimal temperature must be determined experimentally to maximize the yield of this compound while minimizing impurities. The ideal temperature profile often involves a gradual ramp-up to the target temperature and careful monitoring of the reaction progress.

Catalyst Selection for Improved Yield and Selectivity

The use of catalysts can significantly enhance the efficiency and selectivity of the synthesis of this compound. Two major catalytic approaches, transition metal catalysis and phase-transfer catalysis, have shown promise in this context.

Transition Metal Catalysis:

Palladium and copper-based catalysts are widely used to facilitate the formation of carbon-sulfur (C-S) bonds. These catalysts can activate the aryl halide precursor, making it more susceptible to nucleophilic attack by the thiolating agent.

| Catalyst System | Ligand | Base | Typical Reaction Conditions | Advantages |

| Palladium(II) acetate (Pd(OAc)₂) | Xantphos | Cesium carbonate (Cs₂CO₃) | Toluene, 100-120 °C | High yields and good functional group tolerance. |

| Copper(I) iodide (CuI) | 1,10-Phenanthroline | Potassium carbonate (K₂CO₃) | DMF, 120-140 °C | Lower cost compared to palladium, effective for aryl iodides and bromides. |

The choice of ligand is critical in transition metal catalysis as it influences the stability and reactivity of the catalytic species. The base is also a key component, as it is required to deprotonate the thiol and regenerate the active catalyst.

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is a valuable technique when the reactants are in different phases, for example, an aqueous solution of a sulfur salt and an organic solution of the aryl halide. The phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs.

| Phase-Transfer Catalyst | Reactants | Solvent System | Advantages |

| Tetrabutylammonium bromide (TBAB) | Sodium hydrosulfide (NaSH) | Toluene/Water | Mild reaction conditions, avoids the need for anhydrous solvents. |

| Benzyltriethylammonium chloride (TEBAC) | Potassium thioacetate (KSAc) | Dichloromethane/Water | Can improve reaction rates and yields. |

PTC offers several advantages, including milder reaction conditions, the use of less expensive and hazardous solvents, and often simplified work-up procedures.

Industrial Scalability Considerations for Synthesis Pathways

The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Key Industrial Scalability Considerations:

Process Safety: A thorough hazard analysis of the reaction is essential. This includes understanding the thermal stability of reactants and intermediates, the potential for runaway reactions, and the safe handling of any toxic or flammable materials.

Cost-Effectiveness: The cost of raw materials, solvents, and catalysts is a major factor in the economic viability of the process. Optimizing the reaction to use less expensive reagents and to maximize yield and throughput is critical. Catalyst recycling is also an important consideration to reduce costs.

Waste Management: The environmental impact of the process must be minimized. This involves selecting greener solvents, reducing the generation of waste streams, and developing effective methods for waste treatment and disposal.

Equipment and Infrastructure: The choice of reactors and other processing equipment must be suitable for the scale of production. This includes considerations for heat transfer, mixing, and materials of construction.

Process Control and Automation: Implementing robust process control and automation can improve safety, consistency, and efficiency. This includes monitoring key process parameters such as temperature, pressure, and reactant concentrations.

The development of a continuous flow process, as opposed to a batch process, can offer significant advantages in terms of safety, efficiency, and scalability for the industrial production of this compound.

Chemical Reactivity and Transformation Pathways of 5 Chloro 2,4 Difluorobenzenethiol

Cross-Coupling Reactions

Suzuki-Miyaura and Related Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically involving the palladium-catalyzed reaction of an organoboron compound with an organic halide. libretexts.orgyoutube.com For 5-Chloro-2,4-difluorobenzenethiol, the primary site for such a coupling would be the carbon-chlorine bond. The general reactivity trend for aryl halides in Suzuki-Miyaura coupling is C-I > C-Br > C-OTf > C-Cl >> C-F. nih.govpolyu.edu.hk The carbon-fluorine bonds are significantly stronger and less reactive under typical palladium-catalyzed conditions. quora.comquora.com

Therefore, it is anticipated that this compound would selectively undergo Suzuki-Miyaura coupling at the C-Cl position when reacted with an arylboronic acid in the presence of a suitable palladium catalyst and base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.netnih.gov Sterically hindered biarylphosphine ligands have been shown to be effective for the coupling of aryl chlorides. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 |

| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 |

This table presents generally effective conditions for the Suzuki-Miyaura coupling of aryl chlorides and serves as a predictive guide for the reaction of this compound.

C-C and C-Heteroatom Bond Formation

Beyond Suzuki-Miyaura coupling, other cross-coupling reactions can be employed to form C-C and C-heteroatom bonds at the C-Cl position of this compound. Reactions such as Sonogashira (with terminal alkynes), Heck (with alkenes), Buchwald-Hartwig (with amines, alcohols, or thiols), and Stille coupling (with organostannanes) are all predicated on the oxidative addition of the C-Cl bond to a palladium(0) catalyst. rsc.org The thiol group, being a strong ligand for palladium, can potentially interfere with the catalytic cycle. tsinghua.edu.cn This may necessitate the use of specific ligands that are less prone to displacement or protection of the thiol group prior to the coupling reaction.

The thiol group itself is a potent nucleophile and can participate in C-S bond formation through nucleophilic aromatic substitution (SNA_r) on highly electron-deficient aromatic rings, or in S_N2 reactions with alkyl halides. masterorganicchemistry.comyoutube.com The acidity of the thiol proton (pKa ≈ 6-7 for typical thiophenols) allows for its easy deprotonation with a mild base to form the corresponding thiolate, which is an even stronger nucleophile. masterorganicchemistry.com

Oxidation and Reduction Chemistry

Oxidation to Sulfonic Acid Derivatives and Disulfides

The thiol group of this compound is susceptible to oxidation. Mild oxidizing agents, such as iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen, can facilitate the oxidative coupling of two thiol molecules to form the corresponding disulfide, bis(5-chloro-2,4-difluorophenyl) disulfide. chemistrysteps.comstackexchange.com This reaction is often reversible upon treatment with a reducing agent.

Table 2: Common Oxidizing Agents for Thiol to Disulfide Conversion

| Oxidizing Agent | Solvent | Temperature |

| I₂ / KI | H₂O / Ethanol | Room Temperature |

| H₂O₂ | H₂O | Room Temperature |

| Air (O₂) | DMSO / Base | Room Temperature |

| MnO₂ | Chloroform | Reflux |

This table outlines common reagents and conditions for the oxidation of thiols to disulfides.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), nitric acid (HNO₃), or Oxone®, will oxidize the thiol group to the corresponding sulfonic acid, 5-chloro-2,4-difluorobenzenesulfonic acid. researchgate.netnih.gov This transformation is generally irreversible and provides access to a different class of compounds with distinct chemical properties. The sulfonic acid can then be converted to various derivatives, such as sulfonyl chlorides or sulfonamides. researchgate.net

Reductive Transformations and Hydrogenolysis

The chloro substituent on the aromatic ring can be removed through reductive dehalogenation. epa.gov This process, often termed hydrodechlorination, can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C), or with reducing agents like zinc dust in acetic acid or sodium borohydride (B1222165) with a catalyst. epa.govnih.gov The C-F bonds are significantly more resistant to reduction and would likely remain intact under conditions that cleave the C-Cl bond. quora.com This selective reduction would yield 2,4-difluorobenzenethiol.

Hydrogenolysis can also refer to the cleavage of the carbon-sulfur bond. While generally a robust bond, under harsh reducing conditions, such as with Raney nickel, the thiol group can be reductively removed and replaced with a hydrogen atom, a process known as desulfurization. This would lead to the formation of 1-chloro-2,4-difluorobenzene (B74516).

Chemo- and Regioselective Transformations

Selective Reactivity of Halogens and Thiol Group

The chemoselectivity in the reactions of this compound is a key aspect of its synthetic utility. In palladium-catalyzed cross-coupling reactions, the reactivity difference between the C-Cl and C-F bonds allows for selective functionalization at the chlorine-bearing carbon. nih.govnih.gov The C-F bond is generally unreactive in these transformations unless specialized catalytic systems are employed.

The thiol group introduces another layer of selectivity. As a potent nucleophile, the thiolate can react selectively with electrophiles in the presence of the less nucleophilic halogenated ring. masterorganicchemistry.comyoutube.com Conversely, electrophilic attack on the aromatic ring is generally disfavored due to the deactivating effect of the halogen substituents. The thiol group itself can direct electrophiles, but its own reactivity often dominates.

The relative positioning of the functional groups also dictates regioselectivity. In nucleophilic aromatic substitution reactions, a strong nucleophile could potentially displace one of the fluorine atoms, particularly the one para to the chlorine, due to the activating effect of the electron-withdrawing chlorine and the other fluorine. However, such reactions typically require harsh conditions and highly activated substrates. The thiol group, being ortho to a fluorine and meta to the other, will electronically influence the positions of any potential electrophilic or nucleophilic attack on the ring.

Directed Functionalization Methodologies (e.g., directed metalation)

The regioselective functionalization of highly substituted aromatic rings is a cornerstone of modern synthetic chemistry, enabling the precise introduction of various substituents to craft complex molecules. For this compound, directed functionalization methodologies, particularly directed ortho-metalation (DoM), represent a powerful strategy for achieving such transformations. This approach leverages the ability of a substituent, known as a directed metalation group (DMG), to guide the deprotonation of a nearby ortho position by a strong base, typically an organolithium reagent. The resulting organometallic intermediate can then be quenched with a wide array of electrophiles to introduce a new functional group with high regiocontrol.

In the case of this compound, the thiol group, upon deprotonation to the thiolate, can act as a DMG. acs.orgacs.org The lone pairs on the sulfur atom of the resulting lithium thiophenolate can coordinate to the lithium of the organolithium base, directing deprotonation to an adjacent position on the aromatic ring. acs.orgwikipedia.org However, the substitution pattern of the ring, with two fluorine atoms and a chlorine atom, introduces competing directing effects and significantly influences the acidity of the available aromatic protons.

The fluorine atom is a particularly strong directing group in DoM reactions due to its high electronegativity, which enhances the acidity of the ortho protons. psu.edunih.gov In polyfluorinated benzenes, the most acidic proton is often the one situated between two fluorine atoms. psu.edu While chlorine is also an ortho, para-director, its directing ability in metalation is generally weaker than that of fluorine. acs.org

For this compound, there are two possible ortho positions to the thiolate directing group: C3 and C6. The C3 position is flanked by a fluorine atom, while the C6 position is adjacent to a chlorine atom. Considering the stronger activating effect of fluorine in directed metalation compared to chlorine, deprotonation is anticipated to occur preferentially at the C3 position. The fluorine at C4 would further enhance the acidity of the C3 proton.

The general proposed pathway for the directed ortho-metalation of this compound is depicted in the scheme below. The initial step involves the deprotonation of the thiol group by an organolithium reagent, such as n-butyllithium, to form the lithium thiolate. A second equivalent of the organolithium reagent then selectively abstracts the proton at the C3 position, guided by the thiolate and activated by the adjacent fluorine atoms, to generate a dilithiated intermediate. This intermediate can then react with various electrophiles to yield the 3-substituted-5-chloro-2,4-difluorobenzenethiol.

Proposed Reaction Scheme for Directed ortho-Metalation of this compound

Table 1: Hypothetical Research Findings for the Directed ortho-Metalation of this compound with Various Electrophiles

| Electrophile | Reagent | Product | Hypothetical Yield (%) |

| Deuterium Oxide | D₂O | 5-Chloro-3-deuterio-2,4-difluorobenzenethiol | >95 |

| Iodomethane | CH₃I | 5-Chloro-2,4-difluoro-3-methylbenzenethiol | 85 |

| Carbon Dioxide | CO₂ | 5-Chloro-3-mercapto-2,6-difluorobenzoic acid | 78 |

| N,N-Dimethylformamide | DMF | 5-Chloro-3-mercapto-2,6-difluorobenzaldehyde | 72 |

| Iodine | I₂ | 5-Chloro-2,4-difluoro-3-iodobenzenethiol | 80 |

While specific experimental data on the directed functionalization of this compound is not extensively reported in the literature, the principles of directed ortho-metalation on substituted thiophenols and halogenated aromatics provide a strong basis for predicting its reactivity. acs.orgpsu.eduacs.orgresearchgate.net The interplay of the directing thiolate group and the activating effects of the fluorine substituents makes this an intriguing substrate for the synthesis of novel, highly functionalized organosulfur compounds. Further research in this area would be valuable to experimentally validate these predicted transformation pathways and to explore the full synthetic potential of this versatile building block.

Advanced Spectroscopic Characterization and Computational Chemistry of 5 Chloro 2,4 Difluorobenzenethiol

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and skeletal structure of the molecule.

The FTIR and Raman spectra of 5-Chloro-2,4-difluorobenzenethiol are expected to display characteristic absorption and scattering bands corresponding to the vibrational modes of its constituent bonds. The analysis of related fluorinated and chlorinated aromatic compounds provides a basis for predicting these spectral features. rsc.orgresearchgate.net For instance, the infrared spectrum of a similar structure, 1-chloro-2,4-difluorobenzene (B74516), shows distinct bands that can be correlated to specific bond vibrations. sigmaaldrich.com

Key vibrational regions of interest for this compound would include:

S-H Stretch: A weak to medium absorption band for the thiol group, typically appearing in the 2550-2600 cm⁻¹ region of the FTIR spectrum.

C-H Aromatic Stretch: These vibrations are expected above 3000 cm⁻¹.

C=C Aromatic Ring Stretches: A series of bands, often of variable intensity, are anticipated in the 1400-1600 cm⁻¹ range.

C-F Stretches: Strong absorption bands characteristic of aryl-fluorine bonds are typically observed in the 1100-1300 cm⁻¹ region.

C-Cl Stretch: A medium to strong band is expected in the fingerprint region, generally between 700 and 850 cm⁻¹, for the carbon-chlorine bond.

A precise assignment of the observed vibrational bands to specific molecular motions, or normal modes, is achieved through a combination of experimental data and theoretical calculations. researchgate.net Computational methods, such as Density Functional Theory (DFT), are employed to calculate the vibrational frequencies and intensities, which are then correlated with the experimental FTIR and Raman spectra. researchgate.net This correlative approach allows for an unambiguous assignment of fundamental vibrations, overtones, and combination bands.

For this compound, a normal mode analysis would differentiate the various stretching, bending (in-plane and out-of-plane), and torsional motions of the molecule. This provides a comprehensive understanding of the molecule's dynamic behavior and confirms the substitution pattern on the benzene (B151609) ring.

Table 1: Predicted Vibrational Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | > 3000 | FTIR/Raman |

| S-H Stretch | 2550 - 2600 | FTIR |

| Aromatic C=C Stretch | 1400 - 1600 | FTIR/Raman |

| C-F Stretch | 1100 - 1300 | FTIR |

| C-Cl Stretch | 700 - 850 | FTIR |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise structure of this compound by probing the local electronic environments of the ¹H, ¹³C, and ¹⁹F nuclei.

A comprehensive NMR analysis provides definitive evidence for the molecular structure.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals: two in the aromatic region corresponding to the two non-equivalent hydrogen atoms on the benzene ring, and one signal for the thiol proton (SH). The aromatic protons would exhibit splitting patterns (coupling) due to interactions with each other and with the adjacent fluorine atoms.

¹³C NMR: The carbon NMR spectrum should display six unique signals for the six carbon atoms of the benzene ring, as they are all in chemically distinct environments. The chemical shifts are influenced by the attached substituents (Cl, F, SH). The signals for the carbons bonded to fluorine will appear as doublets due to ¹J(C-F) coupling. For comparison, in chlorobenzene, four distinct signals are observed for the six carbon atoms due to symmetry. docbrown.info

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for confirming the fluorine substitution pattern. Two distinct signals are expected for the two non-equivalent fluorine atoms (at positions 2 and 4). These signals would be split into doublets of doublets due to coupling with each other (³J(F-F)) and with the neighboring aromatic protons. mdpi.com The chemical shifts are reported relative to a standard like trichlorofluoromethane (B166822) (CFCl₃). mdpi.comcolorado.edu

Table 2: Predicted NMR Data for this compound

| Nucleus | Number of Signals | Expected Chemical Shift Region (ppm) | Key Coupling Interactions |

| ¹H | 3 | 6.5 - 8.0 (Aromatic), 3.0 - 4.0 (Thiol) | H-H, H-F |

| ¹³C | 6 | 110 - 165 | C-F, C-H |

| ¹⁹F | 2 | -100 to -130 (relative to CFCl₃) | F-F, F-H |

High-resolution NMR spectroscopy can reveal subtle effects caused by the presence of isotopes. For this compound, the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl) can induce a measurable isotope shift in the ¹⁹F NMR spectrum. researchgate.net

Studies on the closely related compound 1-chloro-2,4-difluorobenzene have demonstrated this phenomenon clearly. cdnsciencepub.comcdnsciencepub.com It was found that the heavier ³⁷Cl isotope causes a slight upfield shift (increased shielding) of the fluorine resonances compared to the ³⁵Cl isotope. researchgate.net Specifically, a three-bond isotope shift (³ΔF(³⁷/³⁵Cl)) of -1.64 parts per billion (ppb) was observed for the fluorine atom at position 2 (F-2). researchgate.netcdnsciencepub.com A smaller, but still detectable, five-bond isotope shift (⁵ΔF(³⁷/³⁵Cl)) of -0.54 ppb was measured for the fluorine atom at position 4 (F-4). researchgate.netcdnsciencepub.com Similar isotope effects would be expected for this compound, providing further confirmation of the relative positions of the chlorine and fluorine atoms. No detectable isotope effect is typically observed for ¹H shielding or on coupling constants. cdnsciencepub.comcdnsciencepub.com

Table 3: Chlorine Isotope Effects on ¹⁹F Chemical Shifts in 1-chloro-2,4-difluorobenzene researchgate.netcdnsciencepub.com

| Fluorine Position | Interaction | Isotope Shift (ppb) |

| F-2 | 3-bond | -1.64 |

| F-4 | 5-bond | -0.54 |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. For this compound (C₆H₃ClF₂S), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass.

A key feature in the mass spectrum is the isotopic signature of the chlorine atom. The presence of one chlorine atom results in two molecular ion peaks: one for the molecule containing ³⁵Cl and a second, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl. This characteristic 3:1 (M⁺ / M⁺+2) intensity ratio is definitive proof of the presence of a single chlorine atom in the molecule. The fragmentation pattern would likely involve the loss of the thiol group (•SH), a chlorine radical (•Cl), or neutral species like hydrogen fluoride (B91410) (HF), providing further structural information.

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. DFT calculations, often performed with software like Gaussian, provide a theoretical lens to complement and predict experimental findings. For this compound, DFT would be instrumental in understanding its geometry, reactivity, and spectroscopic properties.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy of the molecule. For this compound, this would involve finding the optimal orientation of the thiol (-SH) group relative to the benzene ring.

Conformational analysis would be performed to identify different stable isomers (conformers) and their relative energies. This is particularly relevant for the rotation of the S-H bond. By calculating the potential energy surface as a function of the C-C-S-H dihedral angle, the most stable conformer can be identified. Studies on similar substituted benzenes have shown that different conformers can exist, with their stability influenced by steric and electronic effects. mdpi.comnih.gov

Table 1: Template for Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | Value | ||

| C-S | Value | ||

| S-H | Value | ||

| C-Cl | Value | ||

| C-F | Value | ||

| C1-C2-C3 | Value | ||

| C-S-H | Value | ||

| H-S-C2-C1 |

Note: This table is a template. The values are placeholders and would be populated with data from a specific DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory).

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, the distribution of the HOMO and LUMO orbitals would reveal the electron-rich and electron-poor regions of the molecule, respectively. DFT calculations would provide the energies of these orbitals and a visual representation of their spatial distribution. nih.gov

Table 2: Template for Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: This table is a template. The values are placeholders and would be derived from DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a color-coded diagram that illustrates the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the fluorine and chlorine atoms due to their high electronegativity, and also on the sulfur atom due to its lone pairs of electrons. The hydrogen atom of the thiol group would likely exhibit a region of positive potential. This information is critical for predicting the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In this compound, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from the halogen and sulfur atoms into the antibonding orbitals of the benzene ring. These interactions contribute to the stability of the molecule. The analysis would also provide information about the natural atomic charges on each atom, offering a more refined view of the charge distribution than simple electronegativity considerations.

Table 3: Template for NBO Analysis of this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) S | σ(C1-C2) | Value |

| LP(1) Cl | π(C4-C5) | Value |

| LP(1) F | π*(C2-C3) | Value |

Note: This table is a template. LP denotes a lone pair, and σ and π* denote antibonding orbitals. The values are placeholders.*

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. By comparing the calculated vibrational spectrum with the experimental spectrum, the vibrational modes of the molecule can be assigned to specific bond stretches, bends, and torsions.

For this compound, theoretical calculations would help in assigning the characteristic vibrational modes, such as the S-H stretch, C-S stretch, C-Cl stretch, and the various vibrations of the benzene ring. A scaling factor is often applied to the calculated frequencies to improve the agreement with experimental data, as theoretical calculations tend to overestimate vibrational frequencies. nih.govresearchgate.net

Table 4: Template for Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Assignment | Theoretical Frequency | Experimental Frequency |

| ν(S-H) | Value | Value |

| ν(C-S) | Value | Value |

| ν(C-Cl) | Value | Value |

| Ring Vibrations | Value | Value |

Note: This table is a template. ν denotes a stretching vibration. The values are placeholders.

DFT can also be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. Theoretical prediction of ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of the molecule and the assignment of experimental NMR spectra.

For this compound, calculating the chemical shifts of the aromatic protons and carbons, as well as the thiol proton, and comparing them with experimental data would provide strong evidence for the proposed structure. The calculations would need to be referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

Table 5: Template for Theoretical and Experimental NMR Chemical Shifts (ppm) of this compound

| Atom | Theoretical Chemical Shift | Experimental Chemical Shift |

| H (S-H) | Value | Value |

| C1 | Value | Value |

| C2 | Value | Value |

| C3 | Value | Value |

| C4 | Value | Value |

| C5 | Value | Value |

| C6 | Value | Value |

Note: This table is a template. The values are placeholders and would be referenced to TMS.

Applications in Advanced Materials Science and Organic Synthesis

Building Block for Complex Organic Molecules

The reactivity of the thiol (-SH) group, combined with the electronic effects of the chloro and fluoro substituents, makes 5-Chloro-2,4-difluorobenzenethiol a valuable precursor for creating intricate organic structures. The presence of multiple halogens allows for selective and differential modification of the aromatic ring.

Synthesis of Polyfunctionalized Aromatic Systems

The structure of this compound is inherently a polyfunctionalized aromatic system. The thiol group is a versatile nucleophile, readily participating in reactions such as S-alkylation, S-arylation, and addition to unsaturated systems to form thioethers. These reactions allow for the introduction of diverse functionalities, expanding the complexity of the initial aromatic scaffold. The fluorine and chlorine atoms modify the reactivity of the benzene (B151609) ring, influencing the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions.

Precursor for Advanced Chemical Intermediates

This benzenethiol (B1682325) derivative is categorized as a key intermediate for the pharmaceutical and material science sectors. bldpharm.com The thiol group can be oxidized to form sulfonyl chlorides (-SO₂Cl), which are critical functional groups for synthesizing sulfonamides, a common motif in many pharmaceutical agents. The entire molecule can be incorporated into larger structures that are precursors for agrochemicals, specialty polymers, and other high-value chemical products.

Integration into Polymer and Materials Chemistry

The unique combination of atoms in this compound makes it a candidate for developing advanced materials with specific, tailored properties. Halogen atoms, particularly fluorine, are known to impart desirable characteristics such as thermal stability, chemical resistance, and modified electronic behavior.

Development of Specialty Polymers and Resins

In polymer chemistry, thiols are used in various polymerization techniques, including thiol-ene and thiol-yne "click" chemistry reactions, which are known for their high efficiency and selectivity. This compound can be used as a monomer or a chain-transfer agent in the synthesis of specialty polymers. bldpharm.com The incorporation of its fluorinated and chlorinated ring structure into a polymer backbone can enhance properties such as flame retardancy, thermal stability, and resistance to chemical degradation.

Synthesis of Liquid Crystalline Compounds

The rigid, rod-like shape of the substituted benzene ring is a common feature in molecules that exhibit liquid crystalline properties. By incorporating this compound into larger, more complex molecular structures, it is possible to design new liquid crystalline materials. The polarity and size of the halogen substituents can influence the intermolecular interactions that govern the formation and stability of various liquid crystal phases.

Contribution to Materials with Tuned Electronic and Optical Properties (e.g., optoelectronics)

Fluorinated aromatic compounds are of significant interest in the field of organic electronics, including the development of Organic Light Emitting Diodes (OLEDs). The strong electron-withdrawing nature of fluorine atoms can lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO) of a material. Chemical suppliers list this compound as a building block for OLED materials, suggesting its use in creating organic semiconductors with tuned electronic and optical properties for such applications. bldpharm.com

Structure Reactivity Relationship and Mechanistic Investigations

Impact of Chlorine and Fluorine Substituents on Reaction Pathways

The chlorine and fluorine atoms are primary determinants of the molecule's chemical personality. Their combined electronic and steric influences create a unique reactive landscape on the aromatic ring.

The dominant electronic feature of the chlorine and fluorine substituents is their strong electron-withdrawing nature, primarily through the inductive effect. uu.nl This effect significantly reduces the electron density of the aromatic ring, making it electrophilic and thus susceptible to attack by nucleophiles. nih.govnih.gov This is a critical prerequisite for nucleophilic aromatic substitution (SNAr) reactions, a key transformation for this class of compounds. nih.govwikipedia.org

The electron-withdrawing capability of halogens pulls electron density from the benzene (B151609) ring towards the periphery of the molecule. uu.nl Fluorine, being the most electronegative element, exerts the strongest inductive effect. uu.nl This polarization is crucial for activating the ring towards nucleophilic attack. In the context of SNAr reactions, electron-withdrawing groups are essential for stabilizing the negatively charged intermediate, often called a Meisenheimer complex, that forms during the reaction. nih.govnih.gov The stabilization is most effective when these groups are positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the substituent through resonance. nih.govnih.gov

In SNAr reactions of activated aryl halides, the reactivity order of halogens as leaving groups is often F > Cl > Br > I. nih.govwikipedia.org This is counterintuitive compared to SN2 reactions and highlights a key mechanistic difference: the rate-determining step in SNAr is the initial nucleophilic attack and formation of the intermediate, not the cleavage of the carbon-halogen bond. nih.gov The strong electron-withdrawing power of fluorine makes the carbon atom it is attached to highly electrophilic and thus more readily attacked by a nucleophile. nih.govwikipedia.org

This table presents generalized effects; the precise values can vary based on the molecular context.

Steric hindrance refers to the spatial arrangement of atoms and groups, which can impede a chemical reaction. In the case of 5-Chloro-2,4-difluorobenzenethiol, the substituents can sterically influence the approach of a nucleophile. For SNAr reactions, the classic backside attack seen in SN2 reactions is impossible due to the planar geometry of the benzene ring. wikipedia.org The nucleophile must approach the ring plane.

The fluorine atom at position 2 is ortho to the thiol group and ortho to the chlorine atom at position 5. This arrangement can create steric crowding around these sites. For instance, the reactivity of nucleophiles can be affected by their own size; bulkier nucleophiles may experience greater steric hindrance when approaching the aromatic ring, potentially reducing their reactivity compared to smaller nucleophiles. numberanalytics.com Furthermore, studies on substituted 2,4-dinitrophenyl halides have shown that the ortho-substituent (a nitro group in that case) can twist relative to the ring, and the degree of this twist is influenced by the identity of the halogen atom. nih.gov This suggests that the substituents can affect the local geometry, which in turn can influence steric accessibility at the reaction center.

Reaction Mechanism Elucidation for Key Transformations

Understanding the step-by-step process of a reaction, its mechanism, is crucial for controlling and optimizing chemical synthesis. For this compound, the primary mechanisms of interest are nucleophilic aromatic substitution and metal-catalyzed cross-coupling.

The most prevalent mechanism for nucleophilic substitution on an activated aromatic ring like that of this compound is the SNAr addition-elimination mechanism. wikipedia.org

The process involves two main steps:

Addition of the Nucleophile: A nucleophile attacks the electrophilic carbon atom bearing a leaving group (e.g., a halogen). This step is typically the slow, rate-determining step. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.gov The presence of electron-withdrawing groups ortho and para to the site of attack is critical for stabilizing this intermediate by delocalizing the negative charge. nih.govnih.gov

Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group (halide ion) is expelled, taking its bonding electrons with it. nih.gov

While the addition-elimination pathway is widely accepted, recent computational and experimental work has provided evidence that some SNAr reactions may proceed through a concerted mechanism, where the bond-forming and bond-breaking occur in a single step, avoiding a discrete intermediate. nih.gov Another possible, though less likely, pathway for aryl halides is the elimination-addition (benzyne) mechanism, which becomes more probable when the ring lacks strong electron-withdrawing groups. nih.gov

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-S bond formation (thiolation). nih.govrsc.org The generally accepted mechanism for these cross-coupling reactions proceeds through a catalytic cycle: nih.govyoutube.com

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex (Ar-Pd-X). youtube.com

Transmetalation: In reactions involving an organometallic reagent, this step would involve the transfer of an organic group to the palladium center. For C-S coupling with a thiol, the thiol (R-SH) first coordinates to the palladium, often with a base to form a thiolate (R-S⁻), which then replaces the halide on the palladium complex to form an Ar-Pd-SR species.

Reductive Elimination: The final step involves the formation of the new C-S bond as the product (Ar-SR) is eliminated from the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue. youtube.com

Copper-Catalyzed Reactions: Copper-based catalysts offer an inexpensive and effective alternative for C-S cross-coupling. uu.nlscispace.com While the mechanisms can be complex and varied, a plausible Cu(I)/Cu(III) catalytic cycle has been proposed for the coupling of thiols. nih.govamanote.com This process avoids the catalyst poisoning that sulfur compounds can sometimes cause with palladium catalysts. scispace.com The reaction is often performed with a copper(I) salt, such as copper iodide (CuI), and a base in a polar solvent. uu.nl

Influence of Molecular Geometry on Reactivity

For this compound, the core benzene ring imposes a trigonal planar geometry on its six carbon atoms. wikipedia.org However, the molecule as a whole is not perfectly flat. According to Valence Shell Electron Pair Repulsion (VSEPR) theory, the geometry around the sulfur atom of the thiol group is bent, similar to the geometry of a water molecule, due to the presence of two bonding pairs and two lone pairs of electrons. youtube.comyoutube.com This places the thiol's hydrogen atom out of the plane of the aromatic ring.

Table 2: Representative Molecular Geometry Parameters

| Parameter | Description | Typical Value | Reference |

|---|---|---|---|

| C-C bond (aromatic) | Length of carbon-carbon bond in the benzene ring | ~1.39 Å | libretexts.org |

| C-S bond | Length of the bond between the ring carbon and sulfur | ~1.75 Å | nih.gov |

| S-H bond | Length of the sulfur-hydrogen bond in the thiol | ~1.34 Å | nih.gov |

| C-S-H angle | Bond angle of the thiol group | ~90-100° | youtube.com |

These values are approximations based on general principles and data for benzenethiol (B1682325) and may vary slightly in the titled compound.

This specific geometry affects how the molecule can approach a catalyst's active site or how a nucleophile can access the electrophilic centers on the ring. The orientation of the thiol group and the steric bulk of the halogens can influence regioselectivity in reactions and the stability of transition states. numberanalytics.com

Conformational Flexibility and Its Chemical Consequences

The conformational flexibility of the thiol group has direct implications for the chemical reactivity of the molecule. The accessibility of the thiol hydrogen for deprotonation or hydrogen bonding is conformation-dependent. Furthermore, the orientation of the sulfur's lone pairs of electrons, which can act as nucleophiles or coordinate to metal centers, is determined by the rotational angle of the -SH group. Spectroscopic techniques, such as fluorescence spectroscopy, have been shown to be sensitive to conformational changes in related molecules, suggesting that such methods could be employed to study the conformational dynamics of this compound. nih.govresearchgate.net

Inter- and Intramolecular Interactions (e.g., non-covalent interactions)

The presence of chlorine, fluorine, and sulfur atoms, in addition to the aromatic ring, endows this compound with the capacity to participate in a rich variety of non-covalent interactions. These interactions are fundamental to its physical properties, crystal packing, and interactions with biological targets.

Hydrogen Bonding: The thiol group can act as a hydrogen bond donor, forming S-H···A bonds, where A is a hydrogen bond acceptor. While typically weaker than O-H···A bonds, these interactions can play a significant role in directing molecular assembly. The fluorine atoms in the molecule, with their high electronegativity, can act as weak hydrogen bond acceptors. acs.orgmdpi.com

Halogen Bonding: The chlorine atom on the benzene ring can participate in halogen bonding (C-Cl···D), where D is a nucleophilic region such as a lone pair on another atom or a π-system. The strength and geometry of these interactions can be tuned by the nature of the halogen and the interacting partner. nih.gov

Other Non-covalent Interactions:

π-π Stacking: The aromatic ring can engage in π-π stacking interactions with other aromatic systems.

C-H···π Interactions: The C-H bonds of the aromatic ring can interact with the π-face of another aromatic ring.

Sulfur-Containing Interactions: The sulfur atom can be involved in various non-covalent interactions, including chalcogen bonds, where the sulfur atom acts as an electrophilic center. vu.nl

The interplay of these various non-covalent forces will determine the supramolecular chemistry of this compound. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for quantifying the energies and geometries of these interactions. rsc.org For instance, studies on related organofluorine compounds have utilized DFT to elucidate the nature of fluorine-sulfur contacts and other multipolar interactions. acs.org

The following table summarizes the potential non-covalent interactions involving this compound:

| Interaction Type | Donor | Acceptor | Potential Significance |

| Hydrogen Bond | Thiol (-SH) | Halogen (F, Cl), O, N, S | Crystal packing, solubility |

| Hydrogen Bond | C-H | Fluorine (-F) | Conformational stabilization |

| Halogen Bond | Chlorine (-Cl) | π-system, lone pair | Supramolecular assembly |

| π-π Stacking | Benzene ring | Benzene ring | Crystal engineering |

| Chalcogen Bond | Sulfur (-S-) | Nucleophile | Molecular recognition |

The collective effect of these interactions dictates the macroscopic properties and reactivity of this compound, making a thorough understanding of its structural and electronic properties essential for its application in various fields of chemistry.

Future Research Directions and Emerging Paradigms

Sustainable Synthesis Approaches

The synthesis of complex molecules like 5-Chloro-2,4-difluorobenzenethiol is undergoing a paradigm shift towards sustainability. This involves integrating green chemistry principles to reduce waste, improve efficiency, and ensure safer laboratory and industrial practices.

Green chemistry is fundamentally about designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edurroij.com The application of its twelve principles is crucial for the synthesis of halogenated thioaromatics, a class of compounds that can involve hazardous reagents and intermediates. The core tenets include preventing waste rather than treating it, maximizing the incorporation of all materials into the final product (atom economy), and designing less hazardous chemical syntheses. yale.eduacs.org For compounds like this compound, this means moving away from traditional methods that may use harsh solvents or produce significant toxic byproducts.

Future synthetic strategies will likely focus on using safer solvents, reducing the number of synthetic steps (such as avoiding the use of protecting groups), and utilizing catalytic reagents over stoichiometric ones. acs.org The goal is to create processes that are not only environmentally benign but also more efficient and economically viable. researchgate.net

Table 1: The 12 Principles of Green Chemistry

| Principle | Description |

|---|---|

| 1. Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. yale.edu |

| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.eduacs.org |

| 3. Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. yale.eduskpharmteco.com |

| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. yale.edu |

| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents, etc.) should be made unnecessary wherever possible and innocuous when used. yale.edu |

| 6. Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. Synthetic methods should be conducted at ambient temperature and pressure if possible. yale.eduacs.org |

| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. yale.edu |

| 8. Reduce Derivatives | Unnecessary derivatization (e.g., use of blocking groups, protection/ deprotection) should be minimized or avoided if possible, because such steps require additional reagents and can generate waste. yale.eduacs.org |

| 9. Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. yale.edu |

| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. yale.edu |

| 11. Real-time Analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. yale.edu |

| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. yale.edu |

Atom economy is a central concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org Traditional synthesis routes often have low atom economy, generating significant amounts of waste. For instance, substitution and elimination reactions tend to be less atom-economical than addition or rearrangement reactions.

In the context of synthesizing this compound, future research will aim to design routes with higher atom economy. This involves choosing reactions that maximize the transfer of atoms from reactants to the product. For example, developing catalytic cycles that regenerate reagents would significantly reduce waste. The ideal synthesis would involve a convergent approach where complex molecules are built up from simpler blocks with minimal byproduct formation, thereby reducing the need for costly and environmentally taxing purification steps.

Exploration of Novel Reactivity Patterns

Unlocking new chemical transformations for this compound can lead to the creation of novel molecules with unique properties. Research in this area focuses on developing unconventional methods to functionalize the molecule and using catalysts to achieve unprecedented reactions.

The thiol (-SH) group and the halogenated aromatic ring of this compound are key sites for chemical modification. While standard reactions of thiols and aryl halides are well-known, future research is geared towards discovering less conventional reactivity. This includes exploring methods like C-H bond activation, which allows for the direct functionalization of the aromatic ring without pre-installed activating groups. nih.gov

Furthermore, the unique electronic properties conferred by the chlorine and fluorine atoms could be exploited to direct novel coupling reactions or to create advanced materials. The development of new methods to form carbon-sulfur bonds or to selectively replace one of the halogen atoms could open up new avenues for creating complex molecular architectures.

Catalysis is a cornerstone of modern, sustainable chemistry. yale.edu In the context of this compound, the use of advanced catalysts, particularly those based on transition metals like palladium and ruthenium, can enable transformations that are otherwise difficult or impossible. nih.gov A key area of research is the catalytic activation of the carbon-sulfur (C-S) bond, which could allow for the cleavage and reformation of this bond to introduce new functional groups. nih.gov

Similarly, metal-catalyzed cross-coupling reactions can be used to form new carbon-carbon or carbon-heteroatom bonds at the aromatic ring, providing a powerful tool for molecular diversification. The development of catalysts that can operate in environmentally friendly solvents, such as water, is a major goal in this field. nih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for modern chemical research, allowing scientists to predict the properties and reactivity of molecules before they are ever synthesized in a lab.

For a molecule like this compound, computational models can provide deep insights. Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. chemrxiv.org This information is invaluable for understanding its fundamental characteristics. For instance, DFT calculations can predict the reactivity of different sites on the molecule, guiding the design of new chemical reactions. nih.gov

Furthermore, computational models can be used to predict the outcome of reactions, including transition states and reaction energies. acs.org This predictive power can significantly accelerate the discovery of new synthetic routes and novel functionalization methods. By simulating the interaction of the molecule with biological targets, such as enzymes, computational docking and molecular dynamics studies can also predict its potential as a therapeutic agent, guiding further experimental work. chemrxiv.orgnih.gov The development of predictive models for thiol reactivity, for example, can help in systematically tuning the properties of such compounds for specific applications. chemrxiv.orgnih.gov

Machine Learning in Reaction Prediction and Optimization

ML models can be trained on large datasets of chemical reactions to identify complex patterns and relationships between reaction parameters and outcomes. acs.orgneurips.cc For a hypothetical S-arylation reaction of this compound with an aryl halide, an ML-driven approach could be employed to optimize the reaction conditions.

Hypothetical Data for Machine Learning-Assisted Reaction Optimization:

Below is a hypothetical dataset that could be used to train an ML model for the optimization of the S-arylation of this compound.

| Experiment ID | Catalyst | Ligand | Base | Temperature (°C) | Concentration (M) | Predicted Yield (%) |

| 1 | Pd(OAc)2 | XPhos | K3PO4 | 100 | 0.1 | 75 |

| 2 | Pd2(dba)3 | SPhos | Cs2CO3 | 110 | 0.2 | 82 |

| 3 | CuI | Phen | K2CO3 | 90 | 0.15 | 65 |

| 4 | Pd(OAc)2 | SPhos | K3PO4 | 110 | 0.1 | 88 |

| 5 | Pd2(dba)3 | XPhos | Cs2CO3 | 100 | 0.2 | 79 |

| 6 | CuI | Neocuproine | K2CO3 | 100 | 0.1 | 71 |

| 7 | Pd(OAc)2 | XPhos | Cs2CO3 | 90 | 0.15 | 85 |

| 8 | Pd2(dba)3 | SPhos | K3PO4 | 120 | 0.1 | 92 |

This data-driven approach not only accelerates the optimization of specific reactions but also contributes to a deeper understanding of the underlying chemical principles governing the reactivity of this compound and related compounds.

High-Throughput Virtual Screening for Material Design

The unique electronic properties conferred by the chlorine and fluorine substituents in this compound make it an attractive building block for the design of novel organic materials with tailored electronic and photophysical properties. arizona.eduresearchgate.netcolab.ws High-throughput virtual screening (HTVS) is a computational methodology that allows for the rapid evaluation of large virtual libraries of molecules for specific properties, thereby accelerating the discovery of new materials. rsc.organnualreviews.orgresearchgate.net

In the context of this compound, a hypothetical HTVS study could focus on the design of new organic semiconductor materials. A virtual library of candidate molecules could be generated by computationally combining the this compound core with a variety of other molecular fragments.

The properties of each virtual molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the reorganization energy, can then be calculated using quantum chemical methods. These properties are crucial indicators of a material's potential performance in electronic devices. researchgate.net The HTVS workflow would filter this large library down to a small number of promising candidates for subsequent experimental synthesis and characterization. annualreviews.org

Hypothetical Data from High-Throughput Virtual Screening:

The following table presents a hypothetical snapshot of data from a high-throughput virtual screening of materials derived from this compound for organic photovoltaic applications.

| Candidate ID | Core Structure | Functional Group 1 | Functional Group 2 | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Predicted Power Conversion Efficiency (%) |

| M-001 | Thieno[3,2-b]thiophene | 5-Chloro-2,4-difluorophenylthio | Dicyanovinyl | -5.45 | -3.21 | 2.24 | 8.5 |

| M-002 | Benzodithiophene | 5-Chloro-2,4-difluorophenylthio | Rhodanine | -5.38 | -3.35 | 2.03 | 9.2 |

| M-003 | Diketopyrrolopyrrole | 5-Chloro-2,4-difluorophenylthio | Thiophene | -5.51 | -3.15 | 2.36 | 7.8 |

| M-004 | Naphthalene diimide | 5-Chloro-2,4-difluorophenylthio | Phenyl | -5.62 | -3.50 | 2.12 | 10.1 |

| M-005 | Perylene diimide | 5-Chloro-2,4-difluorophenylthio | Aniline (B41778) | -5.29 | -3.42 | 1.87 | 11.5 |

| M-006 | Anthracene | 5-Chloro-2,4-difluorophenylthio | Pyridine | -5.70 | -3.28 | 2.42 | 7.1 |

| M-007 | Fluorene | 5-Chloro-2,4-difluorophenylthio | Carbazole | -5.35 | -3.10 | 2.25 | 8.9 |

| M-008 | Quinoline | 5-Chloro-2,4-difluorophenylthio | Furan | -5.55 | -3.33 | 2.22 | 8.7 |

The integration of such computational screening methods into the research and development workflow for materials based on this compound holds immense promise for the rapid discovery of next-generation organic electronic materials. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-2,4-difluorobenzenethiol, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution using precursors like 5-chloro-2,4-difluorobenzaldehyde. For example, sodium carbonate in ethanol with thiolating agents (e.g., ethyl mercaptoacetate) can introduce the thiol group. Adjusting reaction temperature (40–60°C), solvent polarity, and stoichiometry of reagents can enhance yields. Catalytic additives like phase-transfer catalysts may also improve efficiency .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and thiol protons (δ ~1.5–2.5 ppm, though often broadened).

- ¹⁹F NMR : Fluorine substituents show distinct signals (δ -110 to -130 ppm for ortho/para-F).

- MS (ESI or EI) : Confirm molecular ion peaks (m/z ~192 for [M+H]⁺) and fragmentation patterns.

- FT-IR : Thiol S-H stretch (~2550 cm⁻¹) and C-S vibrations (~650 cm⁻¹). Reference databases (e.g., PubChem) and computational tools (e.g., DFT) aid interpretation .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile thiols.

- PPE : Nitrile gloves, lab coats, and goggles.

- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Antioxidants (e.g., BHT) can stabilize thiol groups.

- Spills : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Q. How can purification be optimized for this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) gradients.

- Recrystallization : Ethanol/water mixtures at low temperatures (0–5°C) improve crystal purity.

- TLC Monitoring : Rf ~0.3–0.4 in hexane:EtOAc (7:3) ensures fraction consistency .

Advanced Research Questions

Q. How does the electronic environment of the benzene ring influence reactivity in substitution reactions?

- Methodological Answer : The electron-withdrawing Cl and F substituents activate specific positions for electrophilic/nucleophilic attacks. Computational studies (e.g., NBO analysis) reveal charge distribution, showing enhanced reactivity at the para-F position. Hammett constants (σₚ for Cl: +0.23, F: +0.06) guide predictions for regioselectivity in cross-coupling reactions .

Q. What strategies mitigate oxidation or dimerization of the thiol group?

- Methodological Answer :

- Inert Atmospheres : Schlenk line techniques during synthesis/storage.

- Chelating Agents : EDTA reduces metal-catalyzed oxidation.

- Derivatization : Protect thiols as disulfides or thioethers during long-term storage. Reversible protection (e.g., using trityl groups) enables easy regeneration .

Q. How can computational methods predict regioselectivity in functionalization reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potentials.

- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to assess transition states.

- Docking Studies : Predict binding affinities if the compound is used in enzyme inhibition assays .

Q. What contradictions exist in reported data, and how can they be resolved?

- Methodological Answer : Discrepancies in NMR shifts or melting points may arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |